molecular formula C22H21N3O5 B299695 3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

Cat. No. B299695
M. Wt: 407.4 g/mol
InChI Key: GICLFQQTPHBFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is a synthetic derivative of benzamide and has been found to exhibit significant biological activities that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide exhibits significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It also has potential neuroprotective effects and has been investigated for its use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide in lab experiments include its potent biological activities, its ability to selectively target certain enzymes and signaling pathways, and its potential use as a therapeutic agent. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the investigation of 3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide. These include further studies on its mechanism of action, its potential use as an anti-cancer agent, and its use in the treatment of neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide involves the reaction of 2-aminonicotinic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with 2-aminobenzamide to obtain the final product.

Scientific Research Applications

The potential applications of 3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide in scientific research are vast. This compound has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been investigated for its potential use as an anti-cancer agent and as a therapeutic agent for various diseases.

properties

Product Name

3,4,5-trimethoxy-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(pyridin-2-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C22H21N3O5/c1-28-17-12-14(13-18(29-2)20(17)30-3)21(26)24-16-9-5-4-8-15(16)22(27)25-19-10-6-7-11-23-19/h4-13H,1-3H3,(H,24,26)(H,23,25,27)

InChI Key

GICLFQQTPHBFDL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3

solubility

4.6 [ug/mL]

Origin of Product

United States

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